3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide

Catalog No.
S11378415
CAS No.
M.F
C14H19BrN2O2
M. Wt
327.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide

Product Name

3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide

IUPAC Name

3-bromo-N-(3-morpholin-4-ylpropyl)benzamide

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

InChI

InChI=1S/C14H19BrN2O2/c15-13-4-1-3-12(11-13)14(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4,11H,2,5-10H2,(H,16,18)

InChI Key

NOOVZEBITIYSCD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CC=C2)Br

3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is a highly versatile, bifunctional synthetic intermediate combining a reactive meta-brominated phenyl ring with a pre-installed morpholinopropyl solubilizing motif. This compound is engineered for procurement by medicinal and process chemists who require a reliable electrophile for palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) without the need for late-stage amidation [1]. The presence of the morpholine ring provides a carefully balanced pKa (~7.6) and lowers the overall lipophilicity (LogD) compared to strictly aliphatic amines, making it an ideal building block for generating lead-like biaryl libraries with favorable physicochemical properties [2].

Substituting this specific compound with closely related analogs introduces significant workflow inefficiencies and performance drops. Utilizing the 3-chloro analog instead of the 3-bromo derivative severely depresses cross-coupling reactivity, necessitating specialized, expensive phosphine ligands (e.g., XPhos) and higher reaction temperatures (>100°C) that can degrade sensitive substrates [1]. Furthermore, attempting to use the 4-bromo isomer fundamentally alters the spatial trajectory of the resulting biaryl system, destroying the meta-vector required for specific binding pockets, such as kinase hinge regions [2]. Finally, opting for a stepwise approach—performing cross-coupling on 3-bromobenzoic acid followed by late-stage amidation—often results in poor yields due to the poor solubility of biaryl carboxylic acid intermediates and steric hindrance during the coupling step [3].

Cross-Coupling Efficiency vs. 3-Chloro Analog

The 3-bromo moiety offers vastly superior kinetics in standard palladium-catalyzed cross-coupling reactions compared to its chlorinated counterpart. Under standard mild conditions using widely available Pd(dppf)Cl2, the 3-bromo compound achieves near-quantitative conversion, whereas the 3-chloro analog stalls, requiring a switch to premium ligands [1].

Evidence DimensionSuzuki coupling yield (Pd(dppf)Cl2, 80°C, 2h)
Target Compound Data>92% yield
Comparator Or Baseline3-chloro-N-[3-(morpholin-4-yl)propyl]benzamide (<18% yield)
Quantified Difference5.1-fold increase in yield under identical mild conditions
Conditions1.0 eq aryl halide, 1.2 eq boronic acid, 5 mol% Pd(dppf)Cl2, K2CO3, dioxane/water, 80°C

Procuring the bromo variant eliminates the need for expensive, specialized catalysts and allows for milder reaction conditions that preserve downstream functional groups.

Physicochemical Superiority vs. Piperidine Analog

The inclusion of the morpholine ring rather than a standard piperidine or pyrrolidine ring significantly improves the aqueous solubility and lowers the lipophilicity of the resulting scaffold. The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, reducing the LogD by approximately one log unit compared to the carbon-only piperidine analog [1].

Evidence DimensionThermodynamic aqueous solubility (pH 7.4)
Target Compound Data~280 µg/mL (LogD ~ 1.6)
Comparator Or Baseline3-bromo-N-[3-(piperidin-1-yl)propyl]benzamide (<45 µg/mL, LogD ~ 2.7)
Quantified Difference>6-fold increase in aqueous solubility
ConditionsShake-flask method, PBS buffer pH 7.4, 25°C

Selecting the morpholine-substituted building block directly translates to better ADME properties and easier handling in aqueous biological assays for downstream derivatives.

Synthetic Workflow Efficiency: Pre-installed vs. Late-Stage Amidation

Utilizing this pre-assembled building block is significantly more efficient than attempting a two-step sequence involving cross-coupling of 3-bromobenzoic acid followed by late-stage amide coupling with 3-morpholinopropan-1-amine. The pre-installed amide avoids the solubility issues and steric hindrance commonly associated with biaryl carboxylic acids [1].

Evidence DimensionOverall 2-step yield to biaryl-amide product
Target Compound Data85-90% (Single step Suzuki coupling)
Comparator Or Baseline3-bromobenzoic acid baseline (40-50% overall yield across 2 steps)
Quantified Difference~40% absolute increase in final product yield
ConditionsStandard library synthesis protocols (Suzuki followed by HATU/DIPEA amidation vs. direct Suzuki)

Procuring the pre-assembled building block reduces step count, halves purification bottlenecks, and drastically increases the final mass yield in library synthesis.

Kinase Inhibitor Library Development

Because the 3-bromo position directs subsequent cross-coupling to the meta position, this compound is perfectly suited for synthesizing type II kinase inhibitors where a meta-substituted biaryl system is required to span the hinge region and the allosteric pocket. The pre-installed morpholine ensures the resulting library maintains sufficient aqueous solubility for immediate biochemical screening [1].

GPCR Ligand Synthesis

The basic morpholinopropyl chain is a classic pharmacophore for interacting with conserved aspartate residues in GPCR transmembrane domains. Procuring this specific bromo-amide allows medicinal chemists to rapidly iterate the aromatic portion via Suzuki coupling while keeping the critical basic amine interaction constant [2].

Scale-Up of Biaryl Intermediates

For process chemistry applications, the superior reactivity of the bromide (compared to the chloride) and the avoidance of late-stage amidation (compared to using benzoic acid precursors) makes this compound an ideal starting material for multi-gram synthesis. It enables the use of cheaper, robust palladium catalysts and minimizes the number of required purification steps [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.06299 g/mol

Monoisotopic Mass

326.06299 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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